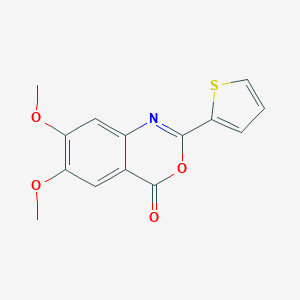
6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core with methoxy groups at the 6 and 7 positions and a thienyl substituent at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate thienyl derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-thiophenecarboxylic acid under acidic conditions to form the desired benzoxazinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoxazinone ring can be reduced to form dihydro derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thienyl derivatives.
科学研究应用
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The methoxy and thienyl groups may play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy and isoquinoline core but lacks the thienyl group.
2-Thiophenecarboxylic Acid: Contains the thienyl group but lacks the benzoxazinone structure.
Benzothiadiazole Derivatives: Similar heterocyclic structure with different substituents.
Uniqueness
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is unique due to the combination of its benzoxazinone core, methoxy groups, and thienyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its structure includes a benzene ring fused with an oxazine moiety, with methoxy groups at the 6 and 7 positions and a thienyl group at the 2 position. The molecular formula is C13H11NO4S and its molecular weight is approximately 273.29 g/mol. The unique combination of substituents in this compound contributes to its potential biological activities.
The exact mechanism of action for this compound remains largely undefined. However, it is hypothesized that its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and thienyl groups could enhance binding affinity and specificity towards these targets.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other benzoxazinone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2-(2-furyl)-4H-3,1-benzoxazin-4-one | Furyl group instead of thienyl | Antibacterial and antifungal |
| 6-Bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one | Bromine substitution at position 6 | Enhanced reactivity and potential antitumor activity |
| 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | Methyl group at position 2 | Different biological profile due to methyl substitution |
This table illustrates how variations in substituents can influence the biological properties of benzoxazinone derivatives.
Antimicrobial Activity
A study investigating various benzoxazinone derivatives found that certain compounds exhibited significant antimicrobial properties against common pathogens. While specific data on this compound was not highlighted in this research, the structural similarities suggest potential efficacy in this area .
Antitumor Potential
Research into related benzoxazinones has indicated their potential as antitumor agents. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in cancer cell lines. The thienyl and methoxy groups may contribute to these effects by modulating signaling pathways involved in cell growth and apoptosis .
Synthesis and Optimization
The synthesis of this compound typically involves the condensation of precursor compounds under controlled conditions. Optimization studies have focused on improving yield and purity through various reaction conditions .
属性
IUPAC Name |
6,7-dimethoxy-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-17-10-6-8-9(7-11(10)18-2)15-13(19-14(8)16)12-4-3-5-20-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVZWXWJBMOPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














